4-Chloro-2-ethyl-5-[1-(4-methylphenyl)ethoxy]pyridazin-3(2H)-one
Description
4-Chloro-2-ethyl-5-[1-(4-methylphenyl)ethoxy]pyridazin-3(2H)-one is a pyridazinone derivative characterized by:
- Position 2: An ethyl group (-CH₂CH₃), contributing moderate steric bulk.
- Position 4: A chlorine atom, enhancing electrophilicity and influencing reactivity.
- Position 5: A 1-(4-methylphenyl)ethoxy group (-OCH₂CH(C₆H₄-p-Me)), introducing aromaticity and lipophilicity.
This compound’s structural features make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors where hydrophobic interactions are critical.
Properties
CAS No. |
88093-55-4 |
|---|---|
Molecular Formula |
C15H17ClN2O2 |
Molecular Weight |
292.76 g/mol |
IUPAC Name |
4-chloro-2-ethyl-5-[1-(4-methylphenyl)ethoxy]pyridazin-3-one |
InChI |
InChI=1S/C15H17ClN2O2/c1-4-18-15(19)14(16)13(9-17-18)20-11(3)12-7-5-10(2)6-8-12/h5-9,11H,4H2,1-3H3 |
InChI Key |
OPVQOWHJJBZNPS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)OC(C)C2=CC=C(C=C2)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-5-(1-(p-tolyl)ethoxy)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Chloro and Ethyl Groups: Chlorination and alkylation reactions are used to introduce the chloro and ethyl groups at the desired positions on the pyridazinone ring.
Attachment of the p-Tolyl Ethoxy Group: This step involves the etherification of the pyridazinone core with p-tolyl ethanol under suitable conditions, such as using a strong base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted pyridazinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-5-(1-(p-tolyl)ethoxy)pyridazin-3(2H)-one depends on its specific biological target. Generally, pyridazinone derivatives can interact with enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function.
Comparison with Similar Compounds
Substituent Variations at Position 2
Substituent Variations at Position 5
- Target Compound : 1-(4-methylphenyl)ethoxy group.
- 4-Chloro-5-dimethylamino-2-phenylpyridazin-3(2H)-one (): Dimethylamino group (-N(CH₃)₂) enhances basicity and hydrogen-bonding capacity, useful in enzyme inhibition .
Key Research Findings
- Steric Effects : Bulky substituents (e.g., tert-butyl) at position 2 improve metabolic stability but reduce solubility, as seen in .
- Aromatic Substituents : The 4-methylphenyl group in the target compound enhances binding to hydrophobic pockets in proteins, a trait shared with 4-methoxyphenyl analogs () .
- Imaging Applications: Fluorinated pyridazinones (–14) demonstrate utility in positron emission tomography (PET), though the target compound lacks radioisotopes for such use .
Biological Activity
4-Chloro-2-ethyl-5-[1-(4-methylphenyl)ethoxy]pyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H17ClN2O2, with a molecular weight of approximately 292.77 g/mol. The compound features a pyridazine ring substituted with a chloro group and an ethoxy moiety, which contributes to its biological properties.
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, potentially disrupting cell membrane integrity.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly in human tumor cell lines such as HeLa and HCT116.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways, although detailed mechanisms remain under investigation.
Case Studies
- Anticancer Activity : A study demonstrated that the compound inhibited cell growth in HeLa cells with an IC50 value indicating significant potency. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Antimicrobial Testing : In vitro assays revealed that the compound displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a new antimicrobial agent.
Pharmacological Studies
A pharmacokinetic study highlighted the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound. Results indicated favorable bioavailability and moderate half-life, making it a candidate for further development.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Anticancer | Inhibits HeLa cell proliferation | |
| Enzyme Inhibition | Potential inhibition of CDK2 |
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various target proteins. The results indicate strong interactions with key enzymes involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
